3,6-dibromo-9-butyl-9H-carbazole
Overview
Description
3,6-Dibromo-9-butyl-9H-carbazole: is an organic compound with the molecular formula C16H15Br2N It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound
Mechanism of Action
Target of Action
The primary targets of 3,6-dibromo-9-butyl-9H-carbazole are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the electron transfer process .
Mode of Action
This compound interacts with its targets by acting as a mediator in the electron transfer from CarAd to CarAa . This interaction results in changes in the electron transfer process, which is essential for various biochemical reactions.
Biochemical Pathways
It is known that the compound plays a role in the electron transfer process, which is a fundamental part of many biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, halogenated carbazoles, which include this compound, have been recognized as emerging environmental contaminants .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,6-dibromo-9-butyl-9H-carbazole typically involves the bromination of 9-butyl-9H-carbazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,6-dibromo-9-butyl-9H-carbazole can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives under strong oxidizing conditions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form biaryl compounds, which are useful in the synthesis of more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or dimethylformamide (DMF).
Major Products Formed:
Nucleophilic Substitution: Substituted carbazole derivatives with various functional groups.
Oxidation: Carbazole-3,6-dione derivatives.
Coupling Reactions:
Scientific Research Applications
Chemistry:
3,6-Dibromo-9-butyl-9H-carbazole is used as a building block in the synthesis of more complex organic molecules, particularly in the field of organic electronics.
Biology and Medicine:
They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry:
In the industrial sector, this compound and its derivatives are used in the development of advanced materials for electronic devices. Their high charge carrier mobility and stability make them suitable for use in semiconductors and other electronic components .
Comparison with Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the butyl group, which affects its solubility and electronic properties.
3,6-Dibromo-9-hexyl-9H-carbazole: Similar structure but with a hexyl group instead of a butyl group, which can influence its physical properties and applications.
3,6-Di-tert-butylcarbazole: Contains tert-butyl groups, which significantly alter its steric and electronic properties.
Uniqueness:
3,6-Dibromo-9-butyl-9H-carbazole is unique due to the presence of both bromine atoms and a butyl group, which together enhance its solubility, reactivity, and suitability for specific applications in organic electronics. The combination of these substituents provides a balance between electronic properties and processability, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,6-dibromo-9-butylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2N/c1-2-3-8-19-15-6-4-11(17)9-13(15)14-10-12(18)5-7-16(14)19/h4-7,9-10H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQDAHGLEKIAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479186 | |
Record name | 9H-Carbazole, 3,6-dibromo-9-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121602-03-7 | |
Record name | 9H-Carbazole, 3,6-dibromo-9-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dibromo-9-butyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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